molecular formula C14H12BrN5O2 B2474041 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448122-68-6

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2474041
CAS No.: 1448122-68-6
M. Wt: 362.187
InChI Key: WBZWQAYOBMAOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule of significant interest in oncology research and kinase inhibitor development. This compound features a hybrid heterocyclic architecture, integrating furan, imidazole, and pyrimidine rings—a structural motif prevalent in scaffolds targeting enzyme active sites . The molecule's design includes a 5-bromofuran-2-carboxamide group, a moiety found in various pharmacologically active compounds . Its core structure suggests potential as a key intermediate for constructing more complex diheteroaryl systems, which are frequently explored in medicinal chemistry for their ability to interact with biological targets like protein kinases . The presence of the pyrimidin-2-yl-imidazole component is particularly noteworthy, as similar structures have been investigated as potent inhibitors of kinases such as BRAF, a serine/threonine-specific protein kinase that is a validated therapeutic target in cancers like cutaneous melanoma . Researchers can utilize this compound as a versatile building block for synthesizing novel potential inhibitors or as a core structure for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity against specific kinase targets. This product is intended for research applications in early drug discovery and chemical biology. It is supplied for laboratory use only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZWQAYOBMAOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted furan, imidazole, and pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Findings/Applications
Target Compound 5-Bromo, pyrimidinyl-imidazole ethyl linkage ~380 (estimated) Not reported Hypothesized kinase/antimicrobial
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3, ) 5-Nitro, pyridinyl ethyl linkage ~290 Antifungal Moderate antifungal activity
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide () Quinoline-pyrimidine core, cyano, tetrahydrofuran 581 Not reported (Patent) Likely anticancer/kinase inhibitor
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate () Bromo, imidazo[4,5-b]pyridine, tert-butyl carbamate ~340 Biomedical applications Scaffold for drug development

Functional Group Analysis

  • Bromo vs.
  • Heterocyclic Linkages: The pyrimidinyl-imidazole group in the target compound differs from the pyridinyl group in Compound 3.
  • Complexity and Size: The patent compound (MW 581) has a bulkier quinoline-pyrimidine core and tetrahydrofuran substituents, which may improve target specificity but reduce solubility compared to the target compound .

Biological Activity

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide (CAS No. 1448122-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

PropertyValue
Molecular Formula C14H12BrN5O2
Molecular Weight 362.18 g/mol
IUPAC Name This compound
CAS Number 1448122-68-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and infectious diseases.

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes that play roles in cancer metastasis and microbial resistance.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that compounds structurally similar to this compound showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 4.00 μM .

Study on Antitubercular Activity

In a recent study focused on the design and synthesis of novel compounds for anti-tubercular activity, several derivatives were tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to the target compound exhibited significant inhibitory effects, suggesting potential therapeutic applications in tuberculosis treatment .

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that the most active derivatives were non-toxic, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to understand how modifications to the core structure influence biological activity. Key findings include:

  • The presence of bromine enhances binding affinity due to halogen bonding interactions.
  • The furan and pyrimidine rings contribute significantly to the compound's overall stability and reactivity.

Q & A

What are the standard protocols for synthesizing 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide?

Level: Basic
Answer:
The synthesis typically involves a multi-step process:

Coupling Reactions: React 5-bromofuran-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carbonyl group.

Amide Formation: Introduce the ethylenediamine-linked imidazole-pyrimidine moiety via nucleophilic substitution or amide bond formation under inert conditions (e.g., nitrogen atmosphere) .

Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product, followed by recrystallization in ethanol or acetonitrile .
Key Considerations: Optimize reaction time and stoichiometry to avoid byproducts like unreacted intermediates or dimerization .

Which characterization techniques are essential for confirming the structure of this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., bromine on furan, pyrimidine protons at δ 8.6–9.1 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 433.02) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending in the amide group (~1550 cm⁻¹) .

How can researchers design experiments to assess the compound's initial biological activity?

Level: Basic
Answer:

  • Target Screening: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity toward kinases or GPCRs, leveraging the pyrimidine-imidazole scaffold’s propensity for ATP-binding pockets .
  • Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations ranging from 1–100 µM, with cisplatin as a positive control .
  • Data Interpretation: Compare IC₅₀ values with structurally similar analogs (e.g., 5-chloro derivatives) to infer substituent effects .

What strategies optimize the synthesis yield of this compound?

Level: Advanced
Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility during amide coupling .
  • Catalysis: Employ Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if introducing aryl groups to the pyrimidine ring .
  • Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., bromine substitution) to prevent side reactions .

How can discrepancies in binding affinity data across studies be resolved?

Level: Advanced
Answer:

  • Assay Standardization: Use uniform buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) and control for ionic strength variations affecting ligand-target interactions .
  • Structural Validation: Perform X-ray crystallography or molecular docking to confirm binding modes and identify steric clashes caused by the bromofuran group .
  • Statistical Analysis: Apply Bland-Altman plots to assess inter-laboratory variability in SPR or ITC measurements .

What methodologies elucidate structure-activity relationships (SAR) for this compound?

Level: Advanced
Answer:

  • Analog Synthesis: Replace bromine with chlorine or fluorine to evaluate halogen-dependent activity .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features using software like Schrödinger’s Phase to identify critical interaction sites .
  • In Vivo Correlation: Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) of analogs in rodent models to link structural modifications to bioavailability .

How is crystallographic data utilized to refine the compound’s structural details?

Level: Advanced
Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction. SHELXL refines atomic coordinates and thermal parameters .
  • Twinning Analysis: Apply PLATON to detect twinning in crystals, common with flexible ethylenediamine linkers .
  • Validation: Check geometric restraints (e.g., bond lengths ± 0.02 Å) using CCDC Mercury to ensure structural accuracy .

What experimental approaches address regioselectivity challenges in substitutions?

Level: Advanced
Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the imidazole nitrogen) to steer electrophilic substitution to the furan ring .
  • Computational Prediction: Perform DFT calculations (Gaussian 16) to compare activation energies for competing reaction pathways .
  • Kinetic Monitoring: Use in situ IR to track intermediate formation and adjust reagent addition rates accordingly .

How is the compound’s stability under varying pH and temperature conditions assessed?

Level: Advanced
Answer:

  • Forced Degradation: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor decomposition via HPLC-MS, identifying hydrolyzed amide or oxidized furan byproducts .
  • Arrhenius Modeling: Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–80°C) .

What advanced techniques validate the compound’s role in experimental phasing for crystallography?

Level: Advanced
Answer:

  • SAD/MAD Phasing: Incorporate heavy atoms (e.g., selenium via selenomethionine) into co-crystallized proteins. Use SHELXC/D/E pipelines for phase determination .
  • Anomalous Signal Optimization: Tune X-ray wavelengths near bromine’s absorption edge (λ ≈ 0.919 Å) to enhance anomalous scattering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.